An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside is a pivotal intermediate in synthetic carbohydrate chemistry, frequently employed as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. Its rigid bicyclic structure, conferred by the benzylidene acetal, and the anomeric thio-phenyl group significantly influence its reactivity and spectroscopic properties. A thorough understanding of its Nuclear Magnetic Resonance (NMR) spectral characteristics is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide provides a detailed analysis of the ¹H and ¹³C NMR chemical shifts of this compound, grounded in experimental data and established spectroscopic principles.
Molecular Structure and Conformational Analysis
The structure of Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside features a β-D-glucopyranose core. The 4- and 6-position hydroxyl groups are protected as a benzylidene acetal, which locks the pyranose ring into a rigid ⁴C₁ chair conformation. This conformational rigidity is a key determinant of the observed proton-proton coupling constants. The anomeric position is occupied by a phenylthio group in a β-configuration.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the protons of the glucopyranose ring, the benzylidene group, and the phenylthio moiety. A representative, though low-resolution, ¹H NMR spectrum is publicly available from TCI Chemicals. Based on this spectrum and data from structurally related compounds, a detailed assignment can be proposed.
Table 1: Assigned ¹H NMR Chemical Shifts and Coupling Constants for Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside in CDCl₃
| Proton | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Coupling Constants (J, Hz) (Predicted) |
| H-1 | d | ~4.75 | J₁,₂ = ~9.5 |
| H-2 | t | ~3.65 | J₂,₁ = J₂,₃ = ~9.5 |
| H-3 | t | ~3.55 | J₃,₂ = J₃,₄ = ~9.5 |
| H-4 | t | ~3.75 | J₄,₃ = J₄,₅ = ~9.5 |
| H-5 | ddd | ~3.50 | J₅,₄ = ~9.5, J₅,₆a = ~10.0, J₅,₆b = ~5.0 |
| H-6a (axial) | t | ~4.30 | J₆a,₆b = J₆a,₅ = ~10.0 |
| H-6b (equatorial) | dd | ~3.80 | J₆b,₆a = ~10.0, J₆b,₅ = ~5.0 |
| Ph-H (benzylidene) | m | 7.30 - 7.55 | - |
| Ph-CH (benzylidene) | s | ~5.50 | - |
| S-Ph-H (phenylthio) | m | 7.25 - 7.60 | - |
Rationale for Assignments:
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Anomeric Proton (H-1): The anomeric proton (H-1) is expected to be a doublet due to coupling with H-2. Its chemical shift is influenced by the electronegativity of the sulfur atom and the anisotropic effect of the phenyl ring. The large coupling constant (J₁,₂ ≈ 9.5 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, confirming the β-anomeric configuration. In thioglycosides, the anomeric proton signal generally appears between 4.3 and 5.9 ppm[1].
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Glucopyranose Ring Protons (H-2 to H-5): The protons of the glucopyranose ring (H-2, H-3, H-4, and H-5) typically resonate in the upfield region of the spectrum, between 3.5 and 4.0 ppm. Due to the rigid ⁴C₁ chair conformation, these protons are all in axial positions, leading to large axial-axial coupling constants (J ≈ 9.5 Hz) between adjacent protons. This results in triplet-like appearances for H-2, H-3, and H-4 in a first-order analysis. H-5 is expected to be a doublet of doublet of doublets due to coupling with H-4 and the two diastereotopic H-6 protons.
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Methylene Protons at C-6 (H-6a and H-6b): The benzylidene acetal formation makes the two protons at the C-6 position diastereotopic. The axial proton (H-6a) typically resonates at a lower field than the equatorial proton (H-6b) due to the 1,3-diaxial interaction with other axial protons. Both protons show a large geminal coupling (J₆a,₆b ≈ 10.0 Hz). The coupling to H-5 will also be different for H-6a (axial-axial, large J) and H-6b (axial-equatorial, small J).
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Benzylidene and Phenylthio Protons: The aromatic protons of the benzylidene and phenylthio groups appear in the downfield region of the spectrum, typically between 7.2 and 7.6 ppm, as complex multiplets. The methine proton of the benzylidene group (PhCH) is a characteristic singlet at around 5.50 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. Based on data for similar compounds, the following chemical shift assignments are proposed.
Table 2: Predicted ¹³C NMR Chemical Shifts for Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside in CDCl₃
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-1 | ~88.0 |
| C-2 | ~74.0 |
| C-3 | ~78.0 |
| C-4 | ~70.0 |
| C-5 | ~81.0 |
| C-6 | ~68.5 |
| Ph-C (benzylidene) | 126.0 - 138.0 |
| Ph-CH (benzylidene) | ~101.5 |
| S-Ph-C (phenylthio) | 127.0 - 134.0 |
Rationale for Assignments:
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Anomeric Carbon (C-1): The anomeric carbon (C-1) attached to the sulfur atom is significantly shielded compared to its oxygen-linked counterpart and typically resonates around 88.0 ppm.
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Glucopyranose Ring Carbons (C-2 to C-5): The carbons of the pyranose ring appear in the range of 70-82 ppm.
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Methylene Carbon at C-6: The C-6 carbon, involved in the benzylidene acetal, is typically found around 68.5 ppm.
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Benzylidene and Phenylthio Carbons: The aromatic carbons of both the benzylidene and phenylthio groups resonate in the 126-138 ppm region. The methine carbon of the benzylidene acetal (Ph-CH) gives a characteristic signal at approximately 101.5 ppm.
Experimental Protocols
NMR Sample Preparation
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Weigh approximately 10-20 mg of Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
Visualization of Key Structural and NMR Relationships
The following diagram illustrates the key structural features of Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside and their influence on the NMR spectrum.
Conclusion
The ¹H and ¹³C NMR spectra of Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside are highly informative, providing a detailed fingerprint of its unique and rigid structure. The characteristic signals for the anomeric proton, the benzylidene methine proton, and the well-resolved signals of the glucopyranose ring protons with their large coupling constants allow for unambiguous structural confirmation. This guide provides a comprehensive overview of the expected chemical shifts and the underlying principles governing them, serving as a valuable resource for researchers in the field of glycoscience and drug development.
